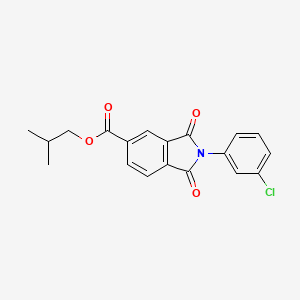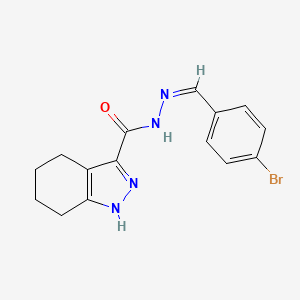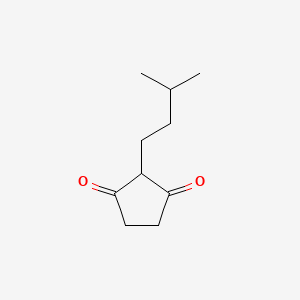
2-Methylpropyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound with a complex structure that includes a chlorinated phenyl ring and an isoindoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoic acid with isobutylamine to form an amide intermediate. This intermediate is then cyclized using phthalic anhydride under acidic conditions to yield the isoindoline core. The final step involves esterification with isobutanol to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutyl 2-(3-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate: Similar structure but with a bromine atom instead of chlorine.
Isobutyl 2-(3-fluorophenyl)-1,3-dioxo-5-isoindolinecarboxylate: Similar structure but with a fluorine atom instead of chlorine.
Isobutyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in isobutyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C19H16ClNO4 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-methylpropyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C19H16ClNO4/c1-11(2)10-25-19(24)12-6-7-15-16(8-12)18(23)21(17(15)22)14-5-3-4-13(20)9-14/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
FLEIXAMKZLLEDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11996318.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996331.png)
![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)

![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)
![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)

